molecular formula C17H19NO2 B13723019 Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate

Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No.: B13723019
M. Wt: 269.34 g/mol
InChI Key: GYJLSNYYAAHHOW-UHFFFAOYSA-N
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Description

Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an ethyl group, an aminoethyl group, and a carboxylate group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate can be achieved through several methods. One common approach involves the alkylation of 4’-bromo-[1,1’-biphenyl]-4-carboxylate with ethylamine under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures and anhydrous solvents.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups onto the biphenyl rings.

Scientific Research Applications

Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins, influencing their function. The biphenyl structure provides rigidity and stability, allowing the compound to fit into specific binding sites on target molecules. Pathways involved in its action may include modulation of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate can be compared with other biphenyl derivatives, such as:

    4’-Ethyl-[1,1’-biphenyl]-4-amine: Lacks the carboxylate group, resulting in different chemical reactivity and biological activity.

    4’-Bromo-[1,1’-biphenyl]-4-carboxylate: Contains a bromine atom instead of an aminoethyl group, leading to different substitution reactions.

    4’-Hydroxy-[1,1’-biphenyl]-4-carboxylate: Contains a hydroxyl group, which affects its solubility and reactivity.

The uniqueness of Ethyl 4’-(1-aminoethyl)-[1,1’-biphenyl]-4-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable for various applications.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 4-[4-(1-aminoethyl)phenyl]benzoate

InChI

InChI=1S/C17H19NO2/c1-3-20-17(19)16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)18/h4-12H,3,18H2,1-2H3

InChI Key

GYJLSNYYAAHHOW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N

Origin of Product

United States

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